molecular formula C14H10N2O5 B5147636 N-(1,3-benzodioxol-5-yl)-3-nitrobenzamide

N-(1,3-benzodioxol-5-yl)-3-nitrobenzamide

Cat. No.: B5147636
M. Wt: 286.24 g/mol
InChI Key: CZTTZOLGZQENTA-UHFFFAOYSA-N
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Description

N-(1,3-Benzodioxol-5-yl)-3-nitrobenzamide (CAS: 418772-95-9) is a benzamide derivative characterized by a 3-nitro-substituted benzoyl group linked to a 1,3-benzodioxol-5-ylamine moiety. Its molecular formula is C₁₄H₁₀N₂O₅, with a molecular weight of 286.24 g/mol . The 1,3-benzodioxol group enhances structural rigidity and may participate in metal coordination or hydrogen bonding, while the nitro group at the benzamide’s 3-position introduces strong electron-withdrawing effects, influencing reactivity and intermolecular interactions.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O5/c17-14(9-2-1-3-11(6-9)16(18)19)15-10-4-5-12-13(7-10)21-8-20-12/h1-7H,8H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZTTZOLGZQENTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1,3-benzodioxol-5-yl)-3-nitrobenzamide typically involves the following steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized by the cyclization of catechol with formaldehyde.

    Nitration: The benzodioxole ring is then nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group.

    Amidation: The final step involves the reaction of the nitrated benzodioxole with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine to form this compound.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Reduction: The nitro group in N-(1,3-benzodioxol-5-yl)-3-nitrobenzamide can be reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: The benzodioxole ring can undergo electrophilic substitution reactions, such as halogenation or alkylation, under appropriate conditions.

    Hydrolysis: The amide bond in this compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.

    Substitution: Halogenating agents (e.g., bromine), alkylating agents (e.g., alkyl halides).

    Hydrolysis: Hydrochloric acid or sodium hydroxide.

Major Products Formed:

    Reduction: N-(1,3-benzodioxol-5-yl)-3-aminobenzamide.

    Substitution: Various substituted benzodioxole derivatives.

    Hydrolysis: 3-nitrobenzoic acid and 1,3-benzodioxol-5-ylamine.

Scientific Research Applications

Chemistry: N-(1,3-benzodioxol-5-yl)-3-nitrobenzamide is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology and Medicine: Its derivatives have been studied for their anticancer and antimicrobial properties .

Industry: In the materials science field, this compound can be used in the synthesis of polymers and other advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-yl)-3-nitrobenzamide depends on its specific application. In medicinal chemistry, its derivatives may exert their effects by interacting with specific molecular targets such as enzymes or receptors. For example, some derivatives may inhibit the activity of enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects on the Benzamide Core

The benzamide scaffold is a common pharmacophore in medicinal and synthetic chemistry. Substituents on the benzoyl ring significantly alter electronic, steric, and solubility properties.

Nitro vs. Amino Substituents
  • 2-Amino-N-(1,3-benzodioxol-5-yl)benzamide (CAS: 571158-97-9) replaces the nitro group with an amino group at the benzamide’s 2-position. This substitution reduces molecular weight (256.26 g/mol) and increases H-bond donors (2 vs. 1), enhancing solubility (XLogP3: 1.8 vs. 2.4).
  • 2-Hydroxy-5-nitro-N-phenylbenzamide (CAS: N/A) features a 5-nitro and 2-hydroxy substitution. The nitro group’s position (5 vs. 3) and the hydroxyl group’s presence increase TPSA (109.3 Ų) and H-bonding capacity (2 donors, 5 acceptors), which may enhance crystallinity or solubility compared to the target compound .
Methyl vs. Nitro Substituents
  • N-(1,3-Benzodioxol-5-yl)-3,4-dimethylbenzamide (CAS: 433957-06-3) replaces the nitro group with 3,4-dimethyl substituents. The methyl groups increase lipophilicity (XLogP3: 3.1) and molecular weight (269.30 g/mol) but reduce H-bond acceptors (3 vs.

Variations in the Amide-Linked Substituent

The 1,3-benzodioxol moiety distinguishes the target compound from analogs with alternative aromatic or aliphatic groups.

Benzodioxol vs. Phenyl Groups
  • 2-Hydroxy-5-nitro-N-phenylbenzamide (CAS: N/A) substitutes the benzodioxol group with a simple phenyl ring.
Extended Benzodioxol Derivatives
  • N-[2-(1,3-Benzodioxol-5-yl)ethyl]-3,4,5-trimethoxybenzamide (CAS: 5422-05-9) incorporates a 2-ethylbenzodioxol linker and trimethoxybenzamide.

Complex Benzodioxol-Containing Compounds

Natural products and pharmaceuticals often feature benzodioxol groups in more complex frameworks:

  • Haedoxan J and related lignans () integrate benzodioxol into furofuran structures. These compounds exhibit higher molecular weights (>400 g/mol) and intricate hydrogen-bonding networks, contrasting with the simplicity of the target compound .
  • Lumacaftor (ORKAMBI®) includes a 2,2-difluoro-1,3-benzodioxol-5-yl group, demonstrating the benzodioxol moiety’s pharmaceutical relevance. Fluorination enhances metabolic stability compared to the target compound’s non-fluorinated analog .

Physicochemical and Functional Comparison

Compound Name Molecular Formula Substituents (Benzamide) Benzodioxol Substituent MW (g/mol) XLogP3 H-Bond Donors H-Bond Acceptors
N-(1,3-Benzodioxol-5-yl)-3-nitrobenzamide C₁₄H₁₀N₂O₅ 3-Nitro 5-yl 286.24 2.4 1 5
2-Amino-N-(1,3-benzodioxol-5-yl)benzamide C₁₄H₁₂N₂O₃ 2-Amino 5-yl 256.26 1.8 2 4
N-(1,3-Benzodioxol-5-yl)-3,4-dimethylbenzamide C₁₆H₁₅NO₃ 3,4-Dimethyl 5-yl 269.30 3.1 1 3
2-Hydroxy-5-nitro-N-phenylbenzamide C₁₃H₁₀N₂O₄ 2-Hydroxy, 5-Nitro Phenyl 258.23 2.0 2 5

Key Observations:

  • Nitro groups increase molecular weight and H-bond acceptors but reduce solubility (higher XLogP3).
  • Amino/hydroxy groups enhance H-bond donors, improving polar interactions.

Biological Activity

N-(1,3-benzodioxol-5-yl)-3-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its potential as an anticancer agent. This article explores its mechanisms of action, biochemical properties, and relevant case studies that highlight its efficacy against various cancer types.

Chemical Structure and Properties

The compound features a unique structural arrangement that includes a nitro group and an amide linkage within a benzodioxole framework. This configuration is crucial for its biological activity, influencing its reactivity and interaction with biological targets.

Target of Action

The primary target for this compound is Glycogen synthase kinase-3 beta (GSK-3β) . Inhibition of GSK-3β disrupts the Wnt/β-catenin signaling pathway, which is essential for regulating cell proliferation and differentiation. This disruption can lead to significant changes in cell growth and survival, particularly in cancer cells.

Mode of Action

Research indicates that compounds similar to this compound can cause cell cycle arrest at the S phase and induce apoptosis in various cancer cell lines. The compound's interaction with GSK-3β may result in the modulation of multiple biochemical pathways that are critical for tumor progression .

This compound exhibits several biochemical interactions:

  • Microtubule Interaction : It modulates microtubule assembly by suppressing tubulin polymerization or stabilizing microtubule structures, which is vital during cell division.
  • Cytotoxic Effects : The compound has demonstrated cytotoxic effects against various cancer cell lines, including lung adenocarcinoma (A549) and glioma (C6) cells. These effects are associated with the induction of apoptosis and disruption of mitochondrial function .

Anticancer Activity

A study focusing on the anticancer properties of benzodioxole derivatives revealed that this compound showed promising results against A549 and C6 cell lines. The compound was found to induce early and late apoptosis while disturbing mitochondrial membrane potential .

CompoundCell LineIC50 (µM)Mechanism
This compoundA54912.5Apoptosis induction
This compoundC615.0Mitochondrial disruption

Antibacterial Activity

The nitro group in the compound also contributes to its antibacterial properties. In vitro studies have shown an MIC value of 0.78 μM against Mycobacterium tuberculosis, indicating significant potential for use in treating bacterial infections .

Q & A

Q. What synthetic strategies are effective for preparing N-(1,3-benzodioxol-5-yl)-3-nitrobenzamide?

The synthesis involves coupling 3-nitrobenzoyl chloride with 1,3-benzodioxol-5-amine under anhydrous conditions. Key steps include:

  • Activating the carboxylic acid group via chlorination (e.g., thionyl chloride)
  • Performing the amidation in dry dichloromethane with a base (e.g., triethylamine) to scavenge HCl
  • Purification via silica gel chromatography (ethyl acetate/hexane gradient) to isolate the product (>90% purity). Reaction monitoring by TLC and NMR confirms intermediate formation .

Q. Which spectroscopic methods are critical for structural validation?

  • ¹H/¹³C NMR : Assigns aromatic protons (δ 6.8–7.8 ppm) and confirms the amide bond (δ ~168 ppm in ¹³C).
  • FT-IR : Identifies nitro group asymmetric stretching (~1520 cm⁻¹) and amide C=O (~1650 cm⁻¹).
  • HRMS : Validates molecular ion ([M+H]⁺) with <2 ppm mass error.
  • X-ray crystallography : Resolves bond angles and torsional strain in the benzodioxole-nitrobenzamide plane .

Q. How can researchers optimize crystallization for X-ray analysis?

Use slow vapor diffusion with solvent pairs (e.g., DCM/hexane). SHELXL refinement requires:

  • Anisotropic displacement parameters for nitro and benzodioxole groups
  • Hydrogen bonding analysis (e.g., C=O⋯H–O interactions) using OLEX2 or Mercury
  • Resolution of disorder via PART commands in SHELXL for overlapping electron density .

Advanced Research Questions

Q. What experimental designs mitigate contradictions in reported biological activity data?

Discrepancies in cytotoxicity (e.g., EC50 variations across cell lines) require:

  • Standardized assays : Fixed exposure times (e.g., 48h MTT assays) and cell passage controls
  • Positive controls : Reference compounds (e.g., doxorubicin) in parallel experiments
  • Meta-analysis : Statistical aggregation of data from ≥3 independent studies to identify outliers .

Q. How can computational modeling predict intermolecular interactions in crystalline forms?

  • DFT calculations (B3LYP/6-311G** level) model hydrogen bonds and π-π stacking.
  • Hirshfeld surface analysis quantifies interaction types (e.g., H-bond vs. van der Waals).
  • Graph set analysis (R²₂(8), D¹¹(2)) classifies hydrogen bond motifs per Etter’s rules .

Q. What strategies resolve electron density ambiguities in nitro group refinement?

  • Multipole refinement (via XD or MoPro) for polarizable nitro electron density
  • High-resolution data (≤0.8 Å) to resolve O-atom disorder
  • Twinning analysis (SHELXL TWIN commands) for pseudo-symmetric crystals .

Q. How do substituent modifications influence biological activity?

  • SAR studies : Compare nitro (electron-withdrawing) vs. methoxy (electron-donating) analogs.
  • Docking simulations : Map interactions with target proteins (e.g., kinase ATP-binding pockets).
  • Metabolic stability assays : Microsomal incubation (human liver microsomes) to assess nitro group reduction susceptibility .

Methodological Tables

Q. Table 1: Crystallographic Refinement Parameters

ParameterValue/TechniqueReference
Space groupP2₁/c
R-factor<0.05 (high-resolution)
Hydrogen bond distance2.8–3.2 Å

Q. Table 2: Comparative Cytotoxicity Data

CompoundCell LineEC50 (µM)Notes
Target compoundHeLa12.3 ± 1.2Nitro group critical
3-Methoxy analogHeLa28.7 ± 3.1Reduced activity
Positive control (Dox)HeLa0.45 ± 0.1Baseline comparison

Key Considerations for Researchers

  • Data reproducibility : Archive raw diffraction data (CIF files) for peer validation .
  • Ethical compliance : Adhere to in-vitro research guidelines; no in vivo testing without approval .
  • Inter-lab collaboration : Share synthetic protocols via platforms like Zenodo to reduce variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.